molecular formula C7H9ClN2O B13662510 (2-Chloro-3-(methylamino)pyridin-4-yl)methanol

(2-Chloro-3-(methylamino)pyridin-4-yl)methanol

Cat. No.: B13662510
M. Wt: 172.61 g/mol
InChI Key: XIHZMQQMNZXULA-UHFFFAOYSA-N
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Description

(2-Chloro-3-(methylamino)pyridin-4-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, a methylamino group at the third position, and a hydroxymethyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in (2-Chloro-3-(methylamino)pyridin-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Uniqueness:

    (2-Chloro-3-(methylamino)pyridin-4-yl)methanol:

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

[2-chloro-3-(methylamino)pyridin-4-yl]methanol

InChI

InChI=1S/C7H9ClN2O/c1-9-6-5(4-11)2-3-10-7(6)8/h2-3,9,11H,4H2,1H3

InChI Key

XIHZMQQMNZXULA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1Cl)CO

Origin of Product

United States

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